molecular formula C12H13NO B3021111 3-(Quinolin-2-yl)propan-1-ol CAS No. 945-82-4

3-(Quinolin-2-yl)propan-1-ol

Cat. No.: B3021111
CAS No.: 945-82-4
M. Wt: 187.24 g/mol
InChI Key: SZMLTFOLQWEQFJ-UHFFFAOYSA-N
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Description

3-(Quinolin-2-yl)propan-1-ol is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Recognition

  • A study by Khanvilkar and Bedekar (2018) explored the use of a related compound, 2-(quinolin-8-yloxy)cyclohexan-1-ol, for molecular recognition of enantiomers of acids using NMR and fluorescence spectroscopy. This compound was used for quantitative determination and exhibited efficient detection capabilities for various acids, amino acids, and dipeptides (Khanvilkar & Bedekar, 2018).

Synthesis and Reactivity

  • Research by Loghmani-Khouzani et al. (2006) focused on the preparation and characterization of novel (1H-quinolin-2-ylidene)propan-2-ones and their reactivity. This work contributes to the understanding of the chemical properties and potential applications of quinoline derivatives (Loghmani-Khouzani et al., 2006).

Antituberculosis Activity

  • A study by Omel’kov et al. (2019) synthesized new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols with antituberculosis activity. One of these compounds is in the final stage of clinical trials, highlighting its potential use in clinical practice (Omel’kov et al., 2019).

Anticancer Activity

  • The anticancer activity of quinoline-derived trifluoromethyl alcohols was evaluated in a zebrafish embryo model by Sittaramane et al. (2015). These compounds were identified as potent growth inhibitors, offering a new direction in anticancer agent discovery (Sittaramane et al., 2015).

Protein Detection

  • Suzuki and Yokoyama (2012) designed a fluorescent molecular probe for high-sensitivity protein detection based on merocyanine structure. This probe, targeting proteins in solution and SDS-PAGE, exhibited strong fluorescence upon addition of bovine serum albumin, demonstrating its potential in scientific and medical applications (Suzuki & Yokoyama, 2012).

Future Directions

The synthesis of quinoline derivatives, including “3-(Quinolin-2-yl)propan-1-ol”, is a topic of ongoing research due to their potential applications in medicinal chemistry . Future research may focus on developing more efficient and environmentally friendly synthesis methods, as well as exploring new applications for these compounds .

Properties

IUPAC Name

3-quinolin-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-2,4,6-8,14H,3,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMLTFOLQWEQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618262
Record name 3-(Quinolin-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945-82-4
Record name 3-(Quinolin-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl(2E)-3-(quinolin-2-yl)prop-2-enoate G5 (2.37 g, 11.1 mmol) dissolved in 100 mL THF was cooled to 0° C. and treated with a 1M solution of LAH in THF (33.3 mL, 33.3 mmol) dropwise over 5 minutes. The reaction was allowed to warm to room temperature and stir overnight. The reaction was then carefully quenched with 1.3 mL of water, 1.3 mL of 15% NaOH, and 3.9 mL of water, Solid Na2SO4 was added and the slurry was stirred for 2 hours, filtered and concentrated by rotary evaporation. The residue was purified by silica gel flash column chromatography (EtOAc/hexanes gradient) to provide 575 mg (27%) of G6 as a brown oil. MS (Electrospray): m/z 188.2 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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